molecular formula C25H25N3O4S B2919873 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 954696-84-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2919873
CAS No.: 954696-84-5
M. Wt: 463.55
InChI Key: KOBAKLLCYPEEML-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a tetrahydroisoquinoline moiety, and a thiophene ring

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Tetrahydroisoquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline ring.

    Coupling of Intermediates: The benzodioxole and tetrahydroisoquinoline intermediates are then coupled using a suitable linker, such as an ethanediamide, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways: The compound may affect various biochemical pathways, leading to its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(thiophen-3-yl)ethyl]ethanediamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its combination of structural features, including the benzodioxole, tetrahydroisoquinoline, and thiophene rings. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-24(26-12-17-5-6-22-23(11-17)32-16-31-22)25(30)27-13-21(20-8-10-33-15-20)28-9-7-18-3-1-2-4-19(18)14-28/h1-6,8,10-11,15,21H,7,9,12-14,16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBAKLLCYPEEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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